2-(Diphenylamino)phenylboronic acid
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Overview
Description
2-(Diphenylamino)phenylboronic acid is an organic compound with the chemical formula C18H16BNO2 It is a boronic acid derivative that features a diphenylamino group attached to a phenyl ring, which is further bonded to a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylamino)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The general procedure involves the reaction of diphenylamine with a phenylboronic acid derivative under the influence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylamino)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The diphenylamino group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
2-(Diphenylamino)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Diphenylamino)phenylboronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form carbon-carbon bonds with aryl or vinyl halides. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination . The diphenylamino group can also engage in various electrophilic aromatic substitution reactions, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylamino)phenylboronic acid: Similar in structure but with the diphenylamino group attached at the para position.
Phenylboronic acid: Lacks the diphenylamino group, making it less versatile in certain reactions.
Uniqueness
2-(Diphenylamino)phenylboronic acid is unique due to the presence of both the boronic acid and diphenylamino groups. This combination allows it to participate in a wider range of chemical reactions and makes it particularly useful in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C18H16BNO2 |
---|---|
Molecular Weight |
289.1 g/mol |
IUPAC Name |
[2-(N-phenylanilino)phenyl]boronic acid |
InChI |
InChI=1S/C18H16BNO2/c21-19(22)17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21-22H |
InChI Key |
ILYZJLQMAUMQMD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1N(C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
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